4,6,7-Trichloro-benzothiazol-2-ylamine
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Overview
Description
4,6,7-Trichloro-benzothiazol-2-ylamine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of three chlorine atoms at positions 4, 6, and 7 on the benzene ring, and an amine group at position 2 on the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-benzothiazol-2-ylamine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 3,4,5,6-tetrachloro-1,2-benzoquinone under acidic conditions. This reaction leads to the formation of the desired benzothiazole derivative . Another approach involves the cyclization of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides through a base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are carefully controlled to achieve efficient production. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trichloro-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation reactions can produce different oxidized forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6,7-Trichloro-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4,6,7-Trichloro-benzothiazol-2-ylamine can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: Other benzothiazole derivatives include 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-chlorobenzothiazole.
Uniqueness: The presence of three chlorine atoms at positions 4, 6, and 7 on the benzene ring of this compound distinguishes it from other benzothiazole derivatives.
Properties
IUPAC Name |
4,6,7-trichloro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2S/c8-2-1-3(9)5-6(4(2)10)13-7(11)12-5/h1H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEHTPKJBMOSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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